molecular formula C21H24O9 B1593494 2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol CAS No. 68186-30-1

2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol

Cat. No.: B1593494
CAS No.: 68186-30-1
M. Wt: 420.4 g/mol
InChI Key: GZQRDGOYDVOZEM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3.C7H6O2.C6H14O4/c9-7-5-3-1-2-4-6(5)8(10)11-7;8-7(9)6-4-2-1-3-5-6;7-1-3-9-5-6-10-4-2-8/h1-4H;1-5H,(H,8,9);7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRDGOYDVOZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68186-30-1
Record name 1,3-Isobenzofurandione, polymer with 2,2′-[1,2-ethanediylbis(oxy)]bis[ethanol], benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68186-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68186-30-1
Record name 1,3-Isobenzofurandione, polymer with 2,2'-[1,2-ethanediylbis(oxy)]bis[ethanol], benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthesis of 2-Benzofuran-1,3-dione Core

  • The benzofuran-1,3-dione structure is typically derived from phthalic anhydride or its derivatives through controlled cyclization reactions.
  • Classical methods involve the dehydration of phthalic acid or the direct use of phthalic anhydride as a starting material, sometimes under acidic or thermal conditions to form the benzofuran ring system.

Esterification with Polyether Alcohol

  • The 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (a triethylene glycol derivative) is introduced via esterification reactions with the benzofuran-1,3-dione or benzoic acid moieties.
  • This step typically uses acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents such as DCC (dicyclohexylcarbodiimide) to promote ester bond formation between the hydroxyl groups of the polyether and the carboxylic acid groups of the benzofuran or benzoic acid components.

Incorporation of Benzoic Acid

  • Benzoic acid is either introduced as a separate component or as part of the polymeric structure during the synthesis.
  • It may be reacted with the polyether alcohol via esterification or linked through polymerization processes to form copolymers with benzofuran-1,3-dione derivatives.

Polymerization (Optional)

  • In some cases, the compound is prepared as a polymeric material (e.g., diethylene glycol-phthalic anhydride copolymer), involving polycondensation reactions between diols (like the polyether alcohol) and anhydrides (benzofuran-1,3-dione derivatives).
  • This approach yields materials with tailored molecular weights and properties, useful in specialty polymers and conductive materials.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Benzofuran-1,3-dione formation Phthalic anhydride, acid catalyst 150–200 °C Several hours 70–85 Thermal cyclization or dehydration
Esterification with polyether Benzofuran-1,3-dione + 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, acid catalyst or DCC 60–120 °C 4–24 hours 60–80 Solvent: toluene or dichloromethane
Benzoic acid coupling Benzoic acid + polyether alcohol, acid catalyst Reflux (80–110 °C) 6–12 hours 65–75 May require removal of water by azeotropic distillation
Polycondensation (polymer) Diol + phthalic anhydride, catalyst (e.g., Zn(OAc)2) 180–220 °C 3–8 hours Variable (60–90) Under inert atmosphere, vacuum applied for water removal

Analytical and Research Findings on Preparation

  • Spectroscopic Confirmation: The formation of the ester linkages and benzofuran ring is confirmed by IR spectroscopy (carbonyl stretch ~1700 cm⁻¹), proton NMR (aromatic and ether protons), and elemental analysis.
  • Thermal Properties: The compound exhibits a boiling point around 295 °C and a flash point near 140 °C, indicating moderate thermal stability suitable for polymer synthesis.
  • Purity and Yield Optimization: Microwave-assisted synthesis and vortex mixing have been reported to enhance reaction rates and yields in related benzofuran and esterification reactions, suggesting potential for process intensification.
  • Polymerization Studies: Copolymers involving benzofuran-1,3-dione and polyether diols show promising properties for conductive polymer applications, highlighting the importance of controlled polymerization conditions.

Summary Table of Preparation Methods

Preparation Aspect Description Key References
Benzofuran-1,3-dione core Thermal cyclization of phthalic anhydride or dehydration of phthalic acid
Esterification Acid-catalyzed or DCC-mediated ester bond formation with polyether alcohol
Benzoic acid incorporation Esterification or polymerization with polyether alcohol
Polymerization Polycondensation of diols with phthalic anhydride derivatives under heat and catalyst
Reaction enhancement Microwave-assisted synthesis and vortex mixing to improve yield and reaction time

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can result in polymers with different functional groups .

Scientific Research Applications

1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new medical materials and devices.

    Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to interact with various biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .

Comparison with Similar Compounds

2-Benzofuran-1,3-dione vs. Other Benzofuran Derivatives

  • Synthesized Benzofuran Derivatives: details the synthesis of (4-bromophenyl)(5-(substituted phenyldiazenyl)benzofuran-2-yl)methanone derivatives.
  • Reactivity: 2-Benzofuran-1,3-dione’s anhydride structure makes it more reactive toward nucleophiles (e.g., alcohols, amines) compared to non-anhydride benzofurans, which often require catalysts for similar reactions.

Table 1: Comparison of Benzofuran-Based Compounds

Compound Key Substituents Reactivity Applications
2-Benzofuran-1,3-dione Anhydride groups High (electrophilic) Polymer synthesis
(4-Bromophenyl)(azo)benzofuran Bromo, azo groups Moderate (photoresponsive) Dyes, pharmaceuticals

Benzoic Acid vs. Substituted Derivatives

  • This derivative may exhibit altered solubility and bioavailability.
  • Acidity : Electron-withdrawing groups (e.g., nitro) enhance acidity, while electron-donating groups (e.g., hydroxyethoxy) reduce it. Benzoic acid (pKa ~4.2) is more acidic than its hydroxyethoxy derivative.

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol vs. Other Glycol Ethers

  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): The phenoxy and branched alkyl chain in this analogue increase lipophilicity, making it more suitable as a surfactant or stabilizer in hydrophobic formulations compared to the hydrophilic triethylene glycol derivative .
  • Chain Length Effects : Shorter-chain glycol ethers (e.g., ethylene glycol) have higher volatility and toxicity, while longer chains (e.g., triethylene glycol) offer lower volatility and enhanced solvent capacity.

Table 2: Comparison of Glycol Ethers

Compound Key Features Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol Three ether units, hydrophilic Solvent, synthetic intermediate
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol Phenoxy, hydrophobic tail Surfactant, stabilizer

Physicochemical Properties

Solubility and Polarity

  • 2-Benzofuran-1,3-dione : Low water solubility due to aromaticity and anhydride structure; soluble in polar aprotic solvents (e.g., THF, DMF) .
  • Benzoic Acid : Moderately soluble in water (1.7 g/L at 25°C); solubility increases in alkaline solutions due to deprotonation.
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Highly water-soluble due to multiple ether and hydroxyl groups; miscible with polar solvents .

Thermal Stability

  • 2-Benzofuran-1,3-dione : Decomposes at ~131°C, releasing CO₂ and forming phthalic acid.
  • Benzoic Acid : Sublimes at 122°C; stable under ambient conditions.
  • Glycol Ethers : Generally stable up to 200°C; degradation products include aldehydes and ketones.

Industrial Uses

  • 2-Benzofuran-1,3-dione : Key in polymer industries (e.g., PVC plasticizers) .
  • Benzoic Acid : Food preservation, pharmaceuticals.
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Used in patent synthesis () and as a non-ionic surfactant .

Notes

  • Synthesis Considerations: Reactions involving 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (e.g., ) require anhydrous conditions and catalysts like NaH for esterification .

Biological Activity

The compound 2-benzofuran-1,3-dione; benzoic acid; 2-[2-(2-hydroxyethoxy)ethoxy]ethanol , also known by its CAS number 68186-30-1 , is a complex organic molecule with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C21H24O9
  • Molecular Weight : 420.4 g/mol
  • Density : Not specified
  • Boiling Point : 295ºC at 760 mmHg
  • Flash Point : 139.7ºC
PropertyValue
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Boiling Point295ºC
Flash Point139.7ºC

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

  • A study published in Molecules demonstrated that derivatives of benzofuran compounds show promise in treating inflammatory diseases due to their ability to modulate immune responses (PubChem) .
  • Another research article focused on the structure-activity relationship (SAR) of benzofuran derivatives, indicating that modifications at specific positions enhance their biological efficacy against cancer cell lines .

Toxicological Profile

The safety profile of the compound is crucial for its potential therapeutic use:

  • LD50 Values : The compound's acute toxicity has been assessed with an LD50 of approximately 1530 mg/kg orally in rabbits .
  • Dermal Toxicity : The dermal LD50 is greater than 3160 mg/kg, indicating relatively low skin toxicity.

Table 2: Toxicological Data

RouteLD50 Value
Oral1530 mg/kg
Dermal>3160 mg/kg

Applications in Medicine

Given its diverse biological activities, this compound may have applications in:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation has been noted in several studies.
  • Chronic Inflammatory Conditions : Due to its anti-inflammatory properties, it could be explored for conditions like arthritis or inflammatory bowel disease.
  • Infection Control : Its antimicrobial properties suggest potential for use in treating infections.

Q & A

Q. Which computational models predict the pharmacokinetic properties of benzofuran-based compounds?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) can prioritize analogs with high affinity for targets like tubulin or topoisomerases .

Q. What chromatographic methods separate 2-[2-(2-hydroxyethoxy)ethoxy]ethanol from complex matrices?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 5 μm) with mobile phase: 0.1% formic acid in water/acetonitrile (95:5 → 60:40 gradient). Confirm identity via HRMS (ESI+) with m/z 178.12 [M+H]⁺ .

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